molecular formula C18H20N4O3S2 B10978370 methyl 5-(2-methylpropyl)-2-({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-(2-methylpropyl)-2-({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10978370
M. Wt: 404.5 g/mol
InChI Key: XGTPWDRSUSXPNZ-UHFFFAOYSA-N
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Description

Methyl 5-(2-methylpropyl)-2-({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-methylpropyl)-2-({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as a halogenated thiazole, the thiazole ring is constructed through cyclization reactions.

    Introduction of the Pyrrole Group: The pyrrole moiety is introduced via a nucleophilic substitution reaction, often using a pyrrole derivative and a suitable leaving group.

    Acetylation: The acetyl group is added through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

    Esterification: The final step involves esterification to introduce the methyl ester group, using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methylpropyl)-2-({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole and pyrrole rings, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thiazole or pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, methyl 5-(2-methylpropyl)-2-({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate may be studied for its potential biological activity. Compounds with thiazole and pyrrole rings are often investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be a lead compound for the development of new drugs. Its structural features might interact with biological targets, making it a candidate for drug discovery programs aimed at treating various diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 5-(2-methylpropyl)-2-({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and pyrrole rings could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties not found in simpler thiazole or pyrrole derivatives.

Properties

Molecular Formula

C18H20N4O3S2

Molecular Weight

404.5 g/mol

IUPAC Name

methyl 5-(2-methylpropyl)-2-[[2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H20N4O3S2/c1-11(2)8-13-15(16(24)25-3)21-17(27-13)20-14(23)9-12-10-26-18(19-12)22-6-4-5-7-22/h4-7,10-11H,8-9H2,1-3H3,(H,20,21,23)

InChI Key

XGTPWDRSUSXPNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)CC2=CSC(=N2)N3C=CC=C3)C(=O)OC

Origin of Product

United States

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